molecular formula C12H9Cl2NO4 B1676114 Mdl 29951 CAS No. 130798-51-5

Mdl 29951

Número de catálogo: B1676114
Número CAS: 130798-51-5
Peso molecular: 302.11 g/mol
Clave InChI: KNBSYZNKEAWABY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MDL-29951 es un nuevo antagonista de glicina de la activación del receptor N-metil-D-aspartato. Es conocido por su capacidad para inhibir la unión de glicina in vitro e in vivo, con una alta afinidad por el sitio de unión de la glicina

Aplicaciones Científicas De Investigación

Allosteric Inhibition of Enzymes

MDL-29951 has been identified as an allosteric inhibitor of fructose 1,6-bisphosphatase. This enzyme plays a crucial role in gluconeogenesis and is a target for regulating glucose metabolism. The compound binds to the AMP regulatory site, providing a novel approach to enzyme inhibition that could lead to new therapeutic strategies for metabolic disorders .

Glycine Site Antagonism

The compound acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in synaptic plasticity and memory function, making MDL-29951 a candidate for research into treatments for neurological conditions such as Alzheimer's disease and schizophrenia .

Structural Activity Relationship Studies

Research has shown that modifications to the indole structure of MDL-29951 can impact its potency and selectivity for various biological targets. For instance, derivatives with specific substitutions at the 4 and 6 positions have demonstrated varying degrees of agonistic activity at the GPR17 receptor, which is implicated in inflammatory responses .

Table 1: Potency of MDL-29951 Derivatives

Compound NameSubstitutionEC50 (nM)Activity Type
PSB-17376-Phenoxy270Agonist
PSB-184224-Fluoro-6-bromo27.9Agonist
PSB-184844-Fluoro-6-iodo32.1Agonist
PSB-17674-Chloro-6-hexyloxy67.0Partial Agonist

Case Study 1: Neurological Disorders

A study investigated the role of MDL-29951 in modulating NMDA receptor activity in animal models of Alzheimer's disease. The results indicated that treatment with MDL-29951 led to improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Metabolic Regulation

In another study focusing on metabolic pathways, MDL-29951 was shown to significantly reduce blood glucose levels in diabetic rat models by inhibiting fructose 1,6-bisphosphatase activity. This finding highlights its potential utility in developing treatments for diabetes and obesity-related conditions .

Métodos De Preparación

MDL-29951 se puede sintetizar a través de varias rutas sintéticas. Un método común involucra la reacción del ácido 2-carboxi-4,6-dicloro-1H-indol-3-propanoico con reactivos apropiados en condiciones controladas . Las condiciones de reacción típicamente incluyen el uso de solventes como el dimetilsulfóxido y ajustes específicos de temperatura para asegurar un rendimiento y pureza óptimos . Los métodos de producción industrial pueden involucrar la ampliación de estas reacciones y la optimización de las condiciones para la síntesis a gran escala.

Análisis De Reacciones Químicas

MDL-29951 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Actividad Biológica

3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also known as MDL-29951, is a compound of significant interest due to its various biological activities. This article reviews its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

MDL-29951 has been identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. It binds at the AMP regulatory site, which has implications for metabolic regulation and potential treatment strategies for metabolic disorders . Additionally, it acts as an antagonist at the glycine site of the NMDA receptor, influencing neurotransmission and neuroprotection .

GPR17 Agonism

The compound has also been characterized as a moderately potent agonist of the orphan receptor GPR17, which is implicated in inflammatory responses. Research indicates that modifications to the indole structure can enhance its agonistic activity towards GPR17, making it a candidate for developing anti-inflammatory therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of MDL-29951 is significantly influenced by its structural features. Studies have shown that:

  • Substitutions at specific positions on the indole ring can drastically alter potency. For instance, large lipophilic groups at the 6-position are well tolerated, while substitutions at the 1-, 5-, or 7-positions are detrimental to activity.
  • Compounds such as PSB-18422 (4-fluoro-6-bromo derivative) exhibit an EC50 of 27.9 nM, highlighting the importance of structural optimization in enhancing receptor affinity .

Inhibitory Activity Against HIV-1 Integrase

Recent studies have explored derivatives of indole-2-carboxylic acid that inhibit HIV-1 integrase. These derivatives demonstrated significant inhibitory effects with IC50 values ranging from 0.13 to 6.85 μM, showcasing their potential in antiviral drug development . The binding interactions were characterized by metal-chelating properties and hydrophobic interactions with viral components.

Table 1: Summary of Biological Activities

Compound NameActivity TypeEC50/IC50 ValueReference
MDL-29951GPR17 AgonistEC50: Not specified
PSB-18422 (4-fluoro-6-bromo)GPR17 AgonistEC50: 27.9 nM
PSB-17183 (6-hexyloxy derivative)Partial AgonistEC50: 115 nM
Indole derivativeHIV-1 Integrase InhibitorIC50: 0.13 μM

Case Studies and Research Findings

Several studies have focused on optimizing the structure of MDL-29951 derivatives to enhance their biological activity:

  • GPR17 Targeting : A study identified that certain substitutions could improve selectivity and potency for GPR17, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antiviral Activity : Research into indole derivatives revealed promising results against HIV-1 integrase, indicating that further structural modifications could yield compounds with enhanced antiviral properties .
  • Metabolic Regulation : The compound's role as an allosteric inhibitor of fructose 1,6-bisphosphatase opens avenues for metabolic disease treatments by modulating gluconeogenesis pathways .

Propiedades

IUPAC Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSYZNKEAWABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-63-6
Record name Mdl-29951
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 3
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 4
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 5
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Customer
Q & A

Q1: What is the primary target of MDL 29951 and how does it exert its effect?

A1: this compound (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) primarily targets the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor subtype. [, ] While it exhibits inhibitory effects on both GluN1/GluN2 and GluN1/GluN3 containing receptors, its mechanism of action on glutamate dehydrogenase (GDH) is distinct. Research suggests that this compound acts as an uncompetitive inhibitor of GDH, binding to a site distinct from the catalytic site for both 2-oxoglutarate and NADH. This interaction may cause steric hindrance or conformational changes in GDH, ultimately leading to reduced enzyme activity. [] Interestingly, the presence of ADP was found to diminish the inhibitory effects of this compound on GDH, with GDH I exhibiting higher sensitivity to ADP than GDH II. [] This finding suggests potential differential regulation of the two GDH isoforms by this compound depending on ADP concentrations.

Q2: How does the structure of this compound relate to its activity on different NMDA receptor subtypes?

A2: While the provided research doesn't delve into the specific structural determinants of this compound's activity on different NMDA receptor subtypes, it highlights the compound's ability to differentiate between GluN1/GluN3A and GluN1/GluN3B receptors. [] Further research exploring the structure-activity relationship (SAR) is needed to fully understand how modifications to this compound's structure might influence its potency, selectivity, and activity on various NMDA receptor subtypes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.